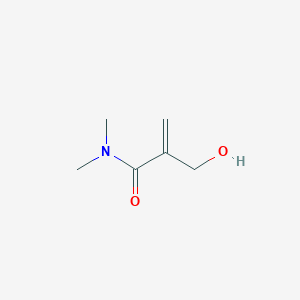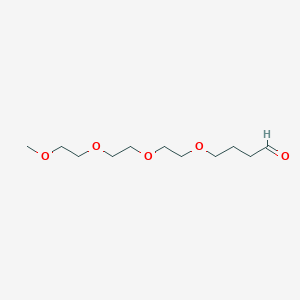
2,5,8,11-Tetraoxapentadecan-15-al
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8,11-Tetraoxapentadecan-15-al is a chemical compound that belongs to the class of polyether aldehydes It is characterized by the presence of multiple ether linkages and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11-Tetraoxapentadecan-15-al typically involves the use of tetraethylene glycol as a starting material. The synthetic route includes several steps such as esterification, mesylation, azide substitution, reduction, and hydrolysis. Each step requires specific reaction conditions to ensure high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,5,8,11-Tetraoxapentadecan-15-al can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: 2,5,8,11-Tetraoxapentadecan-15-oic acid.
Reduction: 2,5,8,11-Tetraoxapentadecan-15-ol.
Substitution: Various substituted polyether derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5,8,11-Tetraoxapentadecan-15-al has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex polyether compounds.
Medicine: Explored for its use in the development of novel pharmaceuticals and prodrugs.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 2,5,8,11-Tetraoxapentadecan-15-al is primarily related to its ability to interact with various molecular targets through its aldehyde and ether functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5,8,11-Tetraoxapentadecan-15-oic acid: Similar structure but with a carboxylic acid functional group instead of an aldehyde.
2,5,8,11-Tetraoxapentadecan-15-ol: Similar structure but with a primary alcohol functional group instead of an aldehyde.
Uniqueness
2,5,8,11-Tetraoxapentadecan-15-al is unique due to its aldehyde functional group, which allows it to participate in a wider range of chemical reactions compared to its carboxylic acid and alcohol counterparts. This makes it a versatile compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
848601-27-4 |
|---|---|
Molekularformel |
C11H22O5 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]butanal |
InChI |
InChI=1S/C11H22O5/c1-13-6-7-15-10-11-16-9-8-14-5-3-2-4-12/h4H,2-3,5-11H2,1H3 |
InChI-Schlüssel |
ICCPRBARLNUKPS-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14180420.png)
![3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14180431.png)
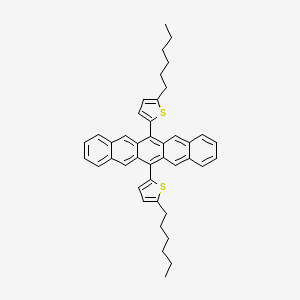

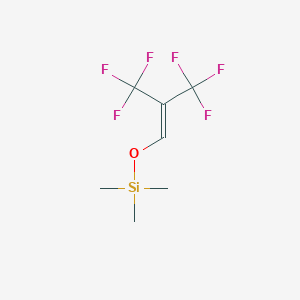
![N~1~,N~3~,N~6~-Tris[3-(octadecyloxy)propyl]hexane-1,3,6-tricarboxamide](/img/structure/B14180458.png)
![4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine](/img/structure/B14180466.png)
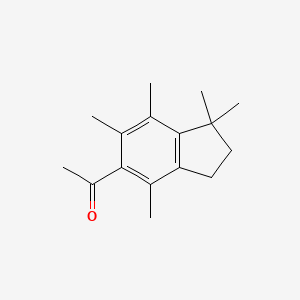
![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)
![(1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B14180481.png)
![9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14180482.png)
silane](/img/structure/B14180491.png)
